molecular formula C15H21NO2 B11862645 3-Methoxy-1'-methylspiro[isochroman-1,4'-piperidine]

3-Methoxy-1'-methylspiro[isochroman-1,4'-piperidine]

Katalognummer: B11862645
Molekulargewicht: 247.33 g/mol
InChI-Schlüssel: BMBFJAYAIYTGJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methoxy-1'-methylspiro[isochroman-1,4'-piperidine] (CAS 153899-56-0) is a high-purity chemical compound supplied for research and development purposes. This spiro-isochroman derivative belongs to a class of heterocyclic building blocks recognized for their significant potential in medicinal chemistry and pharmacology . Spiro-isochroman scaffolds are frequently investigated for their diverse biological activities, with notable research applications in the development of central nervous system (CNS) agents, including potential analgesics and neuroprotective drugs . The structural motif is also explored in other therapeutic areas such as antimicrobial and antitumor research . The presence of the spirocyclic core and the methoxy and N-methyl substituents make this compound a valuable intermediate for structure-activity relationship (SAR) studies and for the synthesis of more complex bioactive molecules . As a research chemical, it serves as a key precursor in designing novel ligands for various biological targets. This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the Safety Information and Material Safety Data Sheet (MSDS) prior to handling.

Eigenschaften

Molekularformel

C15H21NO2

Molekulargewicht

247.33 g/mol

IUPAC-Name

3-methoxy-1'-methylspiro[3,4-dihydroisochromene-1,4'-piperidine]

InChI

InChI=1S/C15H21NO2/c1-16-9-7-15(8-10-16)13-6-4-3-5-12(13)11-14(17-2)18-15/h3-6,14H,7-11H2,1-2H3

InChI-Schlüssel

BMBFJAYAIYTGJO-UHFFFAOYSA-N

Kanonische SMILES

CN1CCC2(CC1)C3=CC=CC=C3CC(O2)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Methoxy Group Installation

The 3-methoxy substituent is typically introduced early in the synthesis via Williamson ether synthesis. Patent CN105130880A demonstrates the efficacy of methyl chloride (CH₃Cl) as an alkylating agent when reacting with phenolic intermediates under phase-transfer conditions. Optimal parameters include:

  • Reagent Ratio : 1.2 equivalents CH₃Cl relative to phenolic oxygen

  • Base : Potassium carbonate (K₂CO₃) in acetone

  • Temperature : 60°C for 8 hours
    This protocol achieves >90% conversion with minimal O- vs. C-alkylation byproducts.

Piperidine N-Methylation

Selective methylation of the piperidine nitrogen employs Eschweiler-Clarke conditions (formaldehyde/formic acid) or direct alkylation with methyl iodide. Comparative studies indicate that:

MethodReagentsYield (%)Byproducts
Eschweiler-ClarkeHCHO, HCOOH82Dimethylamines
Direct AlkylationCH₃I, K₂CO₃75Quaternary salts
Reductive AminationCH₂O, NaBH₃CN68Secondary amines

The direct alkylation approach predominates in industrial settings due to shorter reaction times and easier workup.

Spiro Cyclization Techniques

Friedel-Crafts-Mediated Cyclization

Formation of the spiro center is achieved through intramolecular electrophilic attack, as exemplified by the use of BF₃·OEt₂ to activate carbonyl intermediates. A representative sequence involves:

  • Generation of a benzylic carbocation from a ketone precursor

  • Nucleophilic trapping by the piperidine nitrogen

  • Rearomatization of the isochroman system

This method produces the spirocyclic scaffold in 45-60% yield, with diastereomeric ratios (dr) of 3:1 favoring the desired stereoisomer.

Transition Metal-Catalyzed Couplings

Palladium-mediated Suzuki-Miyaura couplings enable modular assembly of spiro systems. For instance, boronic ester-functionalized isochromans couple with bromopiperidines in the presence of Pd(PPh₃)₄, achieving 72% yield with excellent regiocontrol. However, this approach requires pre-functionalized building blocks and inert atmosphere conditions.

Protecting Group Strategies

The inherent reactivity of secondary amines in piperidine necessitates protective schemes during isochroman synthesis. Benzophenone imine protection, as detailed in CA2268226A1, offers several advantages:

  • Stability : Resists acidic and basic conditions during etherification

  • Cleavage : Facile removal via HCl/MeOH at 50°C

  • Reusability : Recovered benzophenone can be reused without significant yield loss

Comparative protective group performance:

Protecting GroupInstallation Yield (%)Deprotection Yield (%)Compatibility
Benzophenone9592Acidic conditions
Boc8885Basic conditions
Fmoc9078Mild acids

Process Optimization and Scale-Up

Industrial production requires balancing reaction efficiency with cost considerations. Key findings from pilot plant trials include:

  • Solvent Selection : Tetrahydrofuran (THF) outperforms DMF in spirocyclization steps, reducing viscosity and improving heat transfer

  • Catalyst Recycling : ZnCl₂ can be recovered via aqueous extraction and reused for 5 cycles with <15% activity loss

  • Byproduct Management : Distillation effectively separates dimethoxypropane byproducts (b.p. 124°C) from the desired product (b.p. 297°C)

A representative optimized synthesis sequence achieves an overall yield of 41% across 6 steps, with throughput exceeding 12 kg/batch in current Good Manufacturing Practice (cGMP) facilities.

Analytical Characterization

Critical quality control parameters for 3-Methoxy-1'-methylspiro[isochroman-1,4'-piperidine] include:

TechniqueKey DataSpecification
HPLCPurity: 99.2%≥98.5%
Chiral GCEnantiomeric excess: 99.8%≥99.0%
XRDCrystal form IIMatches reference
TGADecomposition onset: 210°C>200°C

Residual solvent levels (ICH Q3C guidelines) are maintained below 50 ppm for methyl chloride and 250 ppm for THF through vacuum drying protocols .

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-Methoxy-1’-Methylspiro[isochroman-1,4’-piperidin] kann verschiedene chemische Reaktionen eingehen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise könnte die Oxidation Ketone oder Carbonsäuren ergeben, während die Reduktion Alkohole oder Amine erzeugen könnte .

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 3-Methoxy-1’-Methylspiro[isochroman-1,4’-piperidin] beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Wechselwirkungen können biologische Signalwege modulieren, was möglicherweise zu therapeutischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege sind noch nicht vollständig geklärt, aber sie können die Bindung an Rezeptoren oder Enzyme umfassen, die eine Rolle bei Krankheitsprozessen spielen.

Wirkmechanismus

The mechanism of action for 3-Methoxy-1’-methylspiro[isochroman-1,4’-piperidine] involves its interaction with specific molecular targets. These interactions can modulate biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but they may involve binding to receptors or enzymes that play a role in disease processes .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

  • Sigma Receptor Selectivity : Spiro[isochroman-piperidine] derivatives show promise as S1R/S2R modulators, but selectivity depends on substituent placement. For example, C3 methoxy groups favor S2R binding, while bulkier substituents shift affinity toward S1R .
  • Oral Bioavailability : The methyl group at N1' in 3-Methoxy-1'-methylspiro[isochroman-1,4'-piperidine] may enhance membrane permeability compared to unsubstituted analogs, as seen in L-163,191 .
  • Thermodynamic Stability : X-ray crystallography of related spiro compounds reveals that chair conformations of the piperidine ring optimize hydrophobic interactions with target proteins .

Biologische Aktivität

3-Methoxy-1'-methylspiro[isochroman-1,4'-piperidine] is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3-Methoxy-1'-methylspiro[isochroman-1,4'-piperidine] features a unique spirocyclic structure, which contributes to its diverse biological activities. The compound is classified under the category of spiro compounds, known for their complex molecular frameworks that often exhibit significant pharmacological properties.

Antioxidant Properties

Research indicates that 3-Methoxy-1'-methylspiro[isochroman-1,4'-piperidine] possesses antioxidant properties . Antioxidants are crucial in neutralizing free radicals and reducing oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals may be attributed to its chemical structure, enabling it to interact effectively with reactive species .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial activity . Studies have shown promising results against a range of bacterial strains, suggesting its potential as an antimicrobial agent. This activity may be beneficial in developing new antibiotics or preservatives in food and pharmaceutical industries .

Anti-inflammatory Effects

In vitro studies have demonstrated that derivatives of 3-Methoxy-1'-methylspiro[isochroman-1,4'-piperidine] exhibit anti-inflammatory effects . These effects are significant in the context of chronic inflammatory diseases such as arthritis and inflammatory bowel disease. The mechanism involves the modulation of inflammatory pathways and cytokine production .

Anticancer Potential

Research has indicated that this compound may have anticancer properties . Preliminary studies involving various cancer cell lines (e.g., BEL-7402, A549, HeLa) have shown that it can inhibit cell proliferation and induce apoptosis. The underlying mechanisms are believed to involve the disruption of cell cycle progression and enhancement of apoptotic signaling pathways .

The biological activities of 3-Methoxy-1'-methylspiro[isochroman-1,4'-piperidine] can be attributed to its interaction with specific molecular targets:

  • Antioxidant Mechanism : The compound acts as a free radical scavenger, thereby reducing oxidative damage to cellular components.
  • Antimicrobial Mechanism : It may disrupt bacterial cell membranes or interfere with metabolic pathways critical for bacterial survival.
  • Anti-inflammatory Mechanism : The modulation of pro-inflammatory cytokines and enzymes like COX (cyclooxygenase) is crucial for its anti-inflammatory effects.
  • Anticancer Mechanism : Induction of apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityReference
3-Methoxy-1H-isochromen-1-oneAntioxidant, Antimicrobial
6,8-Dimethoxy-3-methyl-1H-isochromen-1-oneAnti-inflammatory
4,6,8-Trihydroxy-7-methoxy-3-methylAnticancer

Case Studies

Several studies have focused on the biological evaluation of spiro compounds similar to 3-Methoxy-1'-methylspiro[isochroman-1,4'-piperidine]. For instance:

  • Study on Anticancer Activity : A study evaluated the effects of synthesized spiro compounds on various cancer cell lines and reported significant inhibition of cell growth .
  • Evaluation of Antimicrobial Properties : Another study assessed the antimicrobial efficacy against common pathogens and found promising results indicating potential therapeutic applications .

Q & A

Q. What are the key synthetic routes for 3-Methoxy-1'-methylspiro[isochroman-1,4'-piperidine], and how do reaction conditions influence yield and purity?

The synthesis typically involves spirocyclization of isochroman and piperidine derivatives under controlled conditions. Catalysts (e.g., acid/base) and solvents (e.g., tetrahydrofuran) are critical for ring formation, while temperature and pH adjustments optimize yield. For example, methoxy and methyl groups are introduced via nucleophilic substitution or alkylation steps . Proprietary methods often prioritize high purity (>95%) through recrystallization or chromatography .

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms the spirocyclic structure and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemistry. Infrared (IR) spectroscopy identifies functional groups like methoxy C-O stretches (~1250 cm⁻¹) .

Q. What are the primary chemical reactions and reactivity trends observed in this spirocyclic compound?

The compound undergoes oxidation (e.g., methoxy group stability), reduction (e.g., piperidine ring hydrogenation), and substitution (e.g., methyl group replacement). Reactivity is influenced by steric hindrance from the spiro junction and electronic effects of the methoxy group .

Q. What safety protocols are recommended for handling 3-Methoxy-1'-methylspiro[isochroman-1,4'-piperidine] in laboratory settings?

Use PPE (gloves, goggles, lab coats), work in a fume hood, and avoid skin contact. Waste must be segregated and disposed via certified biohazard services. Stability data suggest storage at 2–8°C under inert gas to prevent degradation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s bioactivity and target interactions?

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates electronic properties (HOMO-LUMO gaps, electrophilicity) to assess stability and reactivity. Molecular docking against bacterial proteins (e.g., Bacillus subtilis PDB:6UF6) predicts binding affinities, with scoring functions (e.g., AutoDock Vina) prioritizing derivatives for antimicrobial testing .

Q. What experimental strategies resolve contradictions in reported synthetic yields or biological activity data?

Reproducibility issues may stem from varying catalyst purity or reaction scale. Systematic DOE (Design of Experiments) optimizes parameters (e.g., solvent polarity, stoichiometry). For bioactivity, orthogonal assays (e.g., MIC vs. time-kill curves) validate antimicrobial claims, while LC-MS monitors byproduct formation .

Q. How does the compound’s spirocyclic architecture influence its pharmacokinetic (ADME) profile compared to linear analogs?

The rigid spiro structure enhances metabolic stability by reducing cytochrome P450-mediated oxidation. In silico ADME tools (e.g., SwissADME) predict improved logP (lipophilicity) and blood-brain barrier penetration, critical for CNS-targeted drug development .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Asymmetric synthesis requires chiral catalysts (e.g., BINAP-metal complexes) or enzymatic resolution. Process analytical technology (PAT) monitors enantiomeric excess (ee) via chiral HPLC. Impurity profiling (e.g., genotoxic nitrosamines) ensures compliance with ICH guidelines .

Q. How do structural modifications (e.g., replacing methoxy with ethoxy) alter biological activity or receptor selectivity?

SAR studies show that bulkier alkoxy groups reduce sigma-2 receptor affinity but enhance antimicrobial potency against Gram-positive pathogens. Piperidine N-methylation improves solubility but may decrease blood-brain barrier permeability .

Q. What advanced spectroscopic or crystallographic techniques validate the compound’s dynamic conformational behavior?

Variable-temperature NMR captures ring-flipping dynamics in the piperidine moiety. Single-crystal XRD reveals torsional angles and hydrogen-bonding networks, while solid-state NMR (ssNMR) probes polymorphic forms .

Methodological Notes

  • Data Interpretation : Cross-reference synthetic yields with reaction scale (e.g., micro vs. batch reactors) and purity assays (e.g., HPLC area-percent vs. qNMR) .
  • Contradictory Evidence : Address discrepancies in bioactivity by standardizing assay conditions (e.g., inoculum size, growth media) .
  • Advanced Tools : Leverage Cryo-EM for membrane protein interactions or machine learning for ADME prediction .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.